molecular formula C15H23N3O14P2 B12832829 [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate

Cat. No.: B12832829
M. Wt: 531.30 g/mol
InChI Key: DATWFRMXXZBEPM-XCFBVRPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar. It is a derivative of cytidine diphosphate (CDP) and is involved in various biochemical pathways. This compound is significant in the biosynthesis of deoxy sugars, which are essential components in the structure of many natural products and antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer typically involves enzymatic reactions. One common method includes the use of CDP-4-dehydro-6-deoxyglucose reductase, which catalyzes the reduction of CDP-4-dehydro-6-deoxyglucose to produce the desired epimer . The reaction conditions often require the presence of NAD(P)H as a cofactor .

Industrial Production Methods

Industrial production of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering may facilitate large-scale production in the future.

Mechanism of Action

The mechanism of action of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as CDP-4-dehydro-6-deoxyglucose reductase, to undergo redox reactions. These reactions are crucial for the biosynthesis of deoxy sugars, which are essential components of many natural products and antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is unique due to its specific role in the biosynthesis of deoxy sugars and its involvement in redox reactions catalyzed by specific enzymes. Its structural configuration and functional properties distinguish it from other nucleotide-sugars .

Properties

Molecular Formula

C15H23N3O14P2

Molecular Weight

531.30 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14+/m1/s1

InChI Key

DATWFRMXXZBEPM-XCFBVRPOSA-N

Isomeric SMILES

C[C@@H]1C(=O)C[C@H]([C@@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O

Canonical SMILES

CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.